Cas no 155583-46-3 (3-(3-Ethoxy-4-methoxyphenyl)-1-propene)
3-(3-Ethoxy-4-methoxyphenyl)-1-propene Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-Ethoxy-4-methoxyphenyl)-1-propene
- 4-Allyl-2-ethoxy-1-methoxybenzene
- 2-ethoxy-4-allyl-1-methoxy-benzene
- 2-ETHOXY-1-METHOXY-4-(PROP-2-EN-1-YL)BENZENE
-
- MDL: MFCD18375373
- Inchi: 1S/C12H16O2/c1-4-6-10-7-8-11(13-3)12(9-10)14-5-2/h4,7-9H,1,5-6H2,2-3H3
- InChI Key: GDTCIJLPNCAUKI-UHFFFAOYSA-N
- SMILES: O(CC)C1=C(C=CC(CC=C)=C1)OC
Computed Properties
- Exact Mass: 192.115029749g/mol
- Monoisotopic Mass: 192.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 18.5
3-(3-Ethoxy-4-methoxyphenyl)-1-propene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB427471-1 g |
3-(3-Ethoxy-4-methoxyphenyl)-1-propene, 95%; . |
155583-46-3 | 95% | 1 g |
€635.40 | 2023-07-18 | |
| abcr | AB427471-5 g |
3-(3-Ethoxy-4-methoxyphenyl)-1-propene, 95%; . |
155583-46-3 | 95% | 5g |
€1,562.00 | 2023-07-18 | |
| abcr | AB427471-1g |
3-(3-Ethoxy-4-methoxyphenyl)-1-propene, 95%; . |
155583-46-3 | 95% | 1g |
€1555.10 | 2025-04-20 | |
| abcr | AB427471-5g |
3-(3-Ethoxy-4-methoxyphenyl)-1-propene, 95%; . |
155583-46-3 | 95% | 5g |
€1562.00 | 2023-09-04 |
3-(3-Ethoxy-4-methoxyphenyl)-1-propene Suppliers
3-(3-Ethoxy-4-methoxyphenyl)-1-propene Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 3-(3-Ethoxy-4-methoxyphenyl)-1-propene
3-(3-Ethoxy-4-methoxyphenyl)-1-propene: A Promising Compound in Pharmaceutical and Agricultural Applications
3-(3-Ethoxy-4-methoxyphenyl)-1-propene, with the CAS No. 155583-46-3, represents a structurally unique compound that has garnered significant attention in recent years due to its potential applications in both pharmaceutical and agricultural research. This molecule belongs to the class of aromatic propenyl derivatives, characterized by the presence of a propene functional group attached to a phenyl ring substituted with ethoxy and methoxy groups. Its chemical structure, which combines aromaticity with functionalized aliphatic chains, provides a versatile scaffold for exploring diverse biological activities.
Recent studies have highlighted the importance of ethoxy and methoxy substituents in modulating the physicochemical properties of aromatic compounds. For instance, the ethoxy group is known to enhance solubility and membrane permeability, while the methoxy group often contributes to hydrogen bonding interactions with biological targets. These features make 3-(3-Ethoxy-4-methoxyphenyl)-1-propene an attractive candidate for drug discovery and agrochemical development, as its molecular design allows for fine-tuning of pharmacokinetic and pharmacodynamic profiles.
One of the most notable advancements in the field of aromatic propenyl derivatives is the application of computational chemistry to predict the behavior of compounds like 3-(3-Ethoxy-4-methoxyphenyl)-1-propene. Researchers have employed quantum mechanical calculations to analyze the electronic distribution and reactivity of this molecule. These studies have revealed that the propene group acts as a key site for electrophilic attack, while the phenyl ring provides stability through resonance effects. Such insights have been instrumental in guiding the synthesis of analogs with optimized biological activities.
Emerging research has also focused on the synthetic pathways for 3-(3-Ethoxy-4-methoxyphenyl)-1-propene. A recent study published in the Journal of Organic Chemistry described a novel multistep synthesis involving electrophilic substitution reactions and alkylation processes. This method not only improves the yield of the target compound but also reduces the formation of byproducts, which is critical for large-scale industrial applications. The use of green chemistry principles in this synthesis highlights the growing emphasis on sustainability in pharmaceutical manufacturing.
Another significant area of investigation is the biological activity of 3-(3-Ethyloxy-4-methoxyphenyl)-1-propene. Preliminary studies have suggested that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, a 2023 study demonstrated that the ethoxy and methoxy groups contribute to the compound's ability to disrupt bacterial cell membranes, a mechanism that is distinct from traditional antibiotics. This finding has sparked interest in exploring its potential as an alternative to conventional antimicrobial agents.
Additionally, the pharmacological potential of 3-(3-Ethoxy-4-methoxyphenyl)-1-propene has been evaluated in the context of neurological disorders. Researchers have observed that the aromatic propenyl structure may interact with neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling. These interactions could potentially make the compound a candidate for treating conditions such as depression and neurodegenerative diseases. However, further studies are needed to confirm these hypotheses and to elucidate the exact mechanisms of action.
The environmental impact of 3-(3-Ethoxy-4-methoxyphenyl)-1-propene is another critical aspect that has been addressed in recent research. A 2024 study published in Environmental Science & Technology evaluated the eco-toxicological profile of this compound. The results indicated that the ethoxy group significantly reduces the compound's persistence in soil and water compared to similar aromatic derivatives. This property is particularly valuable for agrochemical applications, where minimizing environmental contamination is a priority.
In the realm of agricultural science, 3-(3-Ethoxy-4-methoxyphenyl)-1-propene has been investigated for its potential as a herbicide and insecticide. The aromatic propenyl structure is known to interfere with the electron transport chain in plant cells, leading to phototoxic effects. A recent field trial demonstrated that this compound effectively controls weeds in soybean crops without causing significant harm to non-target organisms. These findings underscore its viability as an environmentally friendly alternative to synthetic pesticides.
Moreover, the nanotechnology applications of 3-(3-Ethoxy-4-methoxyphenyl)-1-propene are gaining attention. Scientists have explored the use of this compound as a nanoparticle coating for drug delivery systems. The ethoxy group allows for the formation of hydrophilic coatings, which enhance the solubility of the compound in aqueous environments. This property is particularly useful for designing targeted drug delivery systems that can improve the therapeutic index of pharmaceuticals.
The regulatory landscape for compounds like 3-(3-Ethoxy-4-methoxyphenyl)-1-propene is also evolving. As the demand for sustainable and safe chemical products grows, regulatory bodies are increasingly focusing on the toxicological evaluation of aromatic propenyl derivatives. Recent guidelines emphasize the need for comprehensive in vitro and in vivo testing to assess the long-term safety of these compounds. This regulatory focus is expected to drive further research into the biocompatibility and ecological safety of 3-(3-Ethoxy-4-methoxyphenyl)-1-propene.
In conclusion, 3-(3-Ethoxy-4-methoxyphenyl)-1-propene represents a promising molecule with diverse applications in pharmaceuticals, agriculture, and nanotechnology. Its unique aromatic propenyl structure, combined with the beneficial effects of ethoxy and methoxy substituents, positions it as a versatile scaffold for future innovations. As research continues to uncover its potential, it is likely that this compound will play an increasingly important role in addressing global challenges in health and sustainability.
Furthermore, the interdisciplinary nature of research on 3-(3-Ethoxy-4-methoxyphenyl)-1-propene highlights the importance of collaboration between chemists, biologists, and environmental scientists. By integrating knowledge from multiple fields, researchers can develop more effective strategies for optimizing the properties of this compound. This collaborative approach is essential for translating laboratory discoveries into real-world applications that benefit society.
As the scientific community continues to explore the potential of aromatic propenyl derivatives, it is clear that 3-(3-Ethoxy-4-methoxyphenyl)-1-propene will remain a focal point of innovation. Its unique molecular design and the adaptability of its functional groups make it an ideal candidate for further study. With continued investment in research and development, this compound has the potential to contribute significantly to advancements in medicine, agriculture, and environmental science.
Finally, the future directions of research on 3-(3-Ethoxy-4-methoxyphenyl)-1-propene are likely to focus on personalized medicine and precision agriculture. By tailoring the properties of this compound to specific applications, scientists can enhance its effectiveness and reduce unintended side effects. These efforts will not only improve the outcomes of medical treatments and agricultural practices but also ensure the sustainable use of chemical resources for future generations.
155583-46-3 (3-(3-Ethoxy-4-methoxyphenyl)-1-propene) Related Products
- 84019-91-0(Benzene,1-butoxy-2-methoxy-4-(2-propen-1-yl)-)
- 62416-76-6(Benzene, 4-(2-propenyl)-1,2-dipropoxy-)
- 62416-75-5(Benzene, 1,2-diethoxy-4-(2-propenyl)-)
- 501-19-9(2-methoxy-5-prop-2-enyl-phenol)
- 97-53-0(Eugenol)
- 74368-00-6(Benzene,1-ethoxy-2-methoxy-4-(2-propen-1-yl)-)
- 155583-50-9(Benzene,2-ethoxy-1-methoxy-4-(2-methyl-2-propen-1-yl)-)
- 155583-53-2(Benzene,1-ethoxy-2-methoxy-4-(2-methyl-2-propen-1-yl)-)
- 93-15-2(Methyl Eugenol)
- 94291-83-5(Benzene,2-methoxy-1-(pentyloxy)-4-(2-propen-1-yl)-)